molecular formula C6H10F3NO2 B3055266 Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester CAS No. 63689-57-6

Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester

Cat. No.: B3055266
CAS No.: 63689-57-6
M. Wt: 185.14 g/mol
InChI Key: BBGGQYSKSQHAGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester typically involves the reaction of trifluoromethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.

    Biology: It is used in the study of enzyme inhibition, as carbamates are known to inhibit certain enzymes by carbamoylation of the active site.

    Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can release active compounds upon hydrolysis.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester involves the formation of a carbamate group that can interact with various biological targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more easily. Once inside the cell, the ester group can be hydrolyzed to release the active carbamic acid, which can then interact with enzymes and other proteins, inhibiting their activity by carbamoylation of the active site .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[(1R)-2,2-difluoro-1-methylpropyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[3-amino-3-oxo-1-(trifluoromethyl)propyl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group increases the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with biological targets compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-(trifluoromethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-5(2,3)12-4(11)10-6(7,8)9/h1-3H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGGQYSKSQHAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337872
Record name Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63689-57-6
Record name Carbamic acid, (trifluoromethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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